

Technical Guide: Physical Properties of (5-Bromo-2-chloropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-2-chloropyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **(5-Bromo-2-chloropyridin-3-yl)methanol**, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental data, this guide also includes detailed, generalized experimental protocols for the determination of its key physical and spectroscopic characteristics.

Core Physical and Chemical Properties

(5-Bromo-2-chloropyridin-3-yl)methanol is a solid at room temperature.^[1] Its core identifiers and physical properties are summarized in the table below.

Property	Value	Source(s)
Chemical Name	(5-Bromo-2-chloropyridin-3-yl)methanol	N/A
Synonyms	(5-bromo-2-chloro-3-pyridinyl)methanol	
CAS Number	742100-75-0	[1]
Molecular Formula	C ₆ H ₅ BrClNO	[1]
Molecular Weight	222.47 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	76-78 °C	
Boiling Point	320.5 ± 37.0 °C at 760 mmHg	
Density	Data not publicly available	N/A
Solubility	Data not publicly available	N/A
Purity	97% - 98%	[2][3]
InChI Key	ZZGSPGXWLOYKFH-UHFFFAOYSA-N	[3]
SMILES	OCc1cc(Br)cnc1Cl	[1]
Storage	Store in an inert atmosphere at 2-8°C or at room temperature. [3]	N/A

Spectroscopic Data Overview

Detailed experimental spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra for **(5-Bromo-2-chloropyridin-3-yl)methanol**, are not publicly available. This data is typically generated by chemical suppliers and is not always released into the public domain.[1][2] However, the following sections outline the standard methodologies for acquiring this crucial data for structural elucidation and purity assessment.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the determination of the physical and spectroscopic properties of **(5-Bromo-2-chloropyridin-3-yl)methanol**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **(5-Bromo-2-chloropyridin-3-yl)methanol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute.
 - The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.

Boiling Point Determination

Due to the high boiling point of this compound, distillation under reduced pressure is recommended to prevent decomposition.

Methodology (Micro method):

- Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube.

- Apparatus: A Thiele tube or a similar heating bath is used, along with a thermometer and a sealed-end capillary tube.
- Measurement:
 - The capillary tube is placed, open end down, into the sample.
 - The apparatus is gently heated.
 - A stream of bubbles will emerge from the capillary tube as the air inside expands.
 - Heating is continued until a steady stream of bubbles is observed.
 - The heat source is then removed, and the apparatus is allowed to cool slowly.
 - The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

A qualitative and quantitative assessment of solubility in various solvents is essential for applications in synthesis and formulation.

Methodology:

- Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide).
- Qualitative Assessment:
 - To a test tube containing a small, pre-weighed amount of **(5-Bromo-2-chloropyridin-3-yl)methanol** (e.g., 10 mg), the solvent is added dropwise with agitation.
 - Solubility is observed and categorized (e.g., soluble, partially soluble, insoluble).
- Quantitative Assessment (Shake-Flask Method):
 - An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

- The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of a compound.

Methodology:

- Sample Preparation:
 - For ^1H NMR, approximately 2-5 mg of **(5-Bromo-2-chloropyridin-3-yl)methanol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - For ^{13}C NMR, a more concentrated sample (10-20 mg) is typically required.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
 - The sample is placed in an NMR spectrometer.
 - The magnetic field is "locked" onto the deuterium signal of the solvent.
 - The sample is "shimmed" to optimize the homogeneity of the magnetic field.
 - Standard pulse sequences are used to acquire the ^1H and ^{13}C NMR spectra.
- Data Analysis:
 - The resulting spectra are processed (Fourier transform, phasing, and baseline correction).

- The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and integration values are analyzed to determine the structure of the molecule.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: A small amount of the solid **(5-Bromo-2-chloropyridin-3-yl)methanol** is placed directly onto the ATR crystal.
- Data Acquisition:
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample is placed on the crystal, and pressure is applied to ensure good contact.
 - The IR spectrum of the sample is then recorded.
- Data Analysis: The absorption bands (peaks) in the spectrum are correlated with specific functional groups (e.g., O-H stretch from the alcohol, C-Cl stretch, C-Br stretch, aromatic C-H and C=C stretches).

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

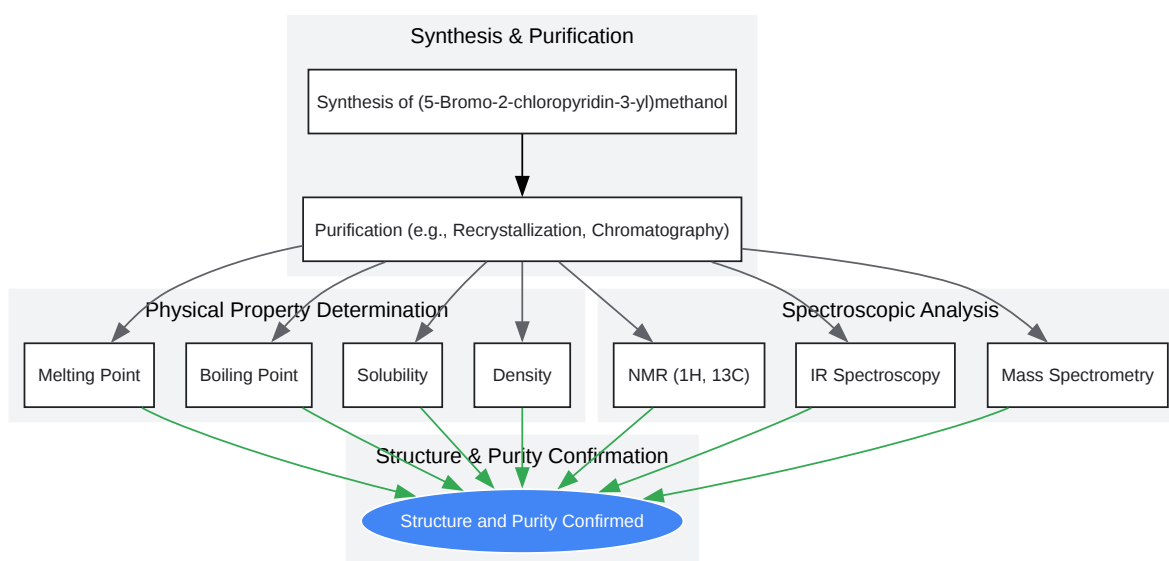
Methodology (Electrospray Ionization - ESI):

- Sample Preparation: A dilute solution of **(5-Bromo-2-chloropyridin-3-yl)methanol** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Data Acquisition:
 - The solution is infused into the ESI source of the mass spectrometer.

- The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ($[M+H]^+$ or $[M]^+$), which corresponds to the molecular weight of the compound, as well as any characteristic fragment ions.

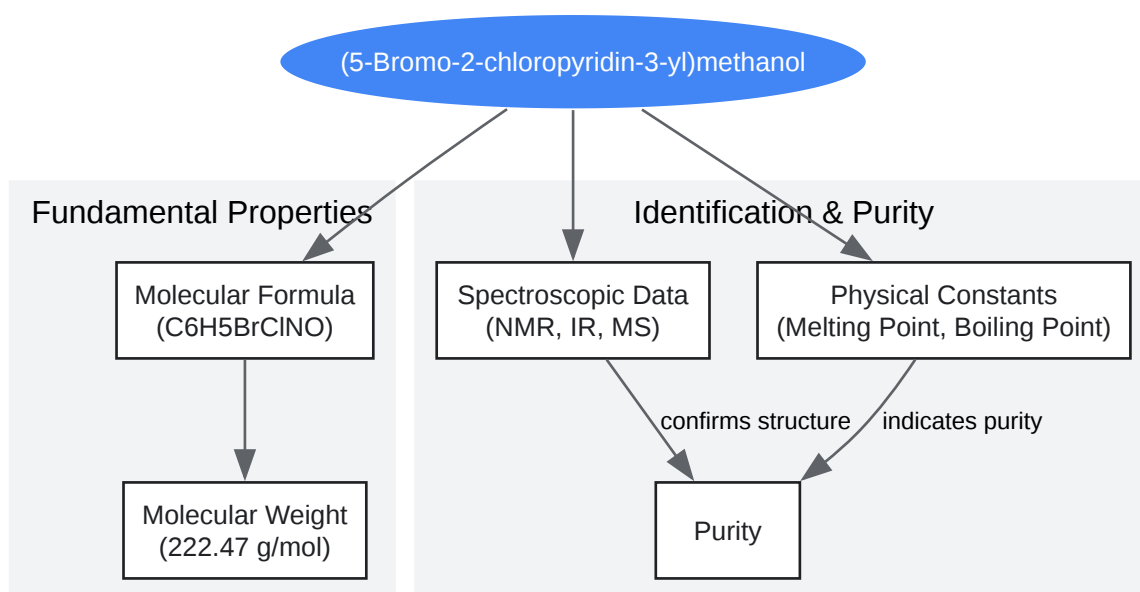
Visualized Workflows and Relationships

The following diagrams illustrate the general workflow for characterizing a chemical compound and the logical relationship between its key properties.



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Caption: Workflow for the Characterization of a Chemical Compound.



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Caption: Logical Relationship of Key Identification Properties.

Safety and Handling

(5-Bromo-2-chloropyridin-3-yl)methanol is classified as a hazardous substance.^[1] Users should consult the full Safety Data Sheet (SDS) from the supplier before handling.

- Hazard Statements:
 - H302: Harmful if swallowed.^[1]
 - H315: Causes skin irritation.^[1]
 - H318/H319: Causes serious eye damage/irritation.^[1]
 - H335: May cause respiratory irritation.^[1]
- Precautionary Measures:
 - Wear protective gloves, protective clothing, eye protection, and face protection.^[1]
 - Use only outdoors or in a well-ventilated area.^[4]

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
- Wash skin thoroughly after handling.[4]
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
- If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
- If on skin, wash with plenty of soap and water.[1]
- If inhaled, remove person to fresh air and keep comfortable for breathing.[5]

This guide provides a summary of the available physical property data for **(5-Bromo-2-chloropyridin-3-yl)methanol** and outlines the necessary experimental procedures for its full characterization. Researchers should prioritize obtaining a certificate of analysis from their supplier and, if necessary, perform their own analyses to confirm the identity and purity of the material before use.

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- To cite this document: BenchChem. [Technical Guide: Physical Properties of (5-Bromo-2-chloropyridin-3-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1323122#5-bromo-2-chloropyridin-3-yl-methanol-physical-properties>]

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